molecular formula C40H69N5O7 B12419181 Antitumor agent-39

Antitumor agent-39

货号: B12419181
分子量: 732.0 g/mol
InChI 键: ZWDOBCKAQFWCPH-UUFHNPECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antitumor agent-39 is a novel compound that has shown significant promise in the field of oncology It is designed to target and inhibit the growth of cancer cells, making it a potential candidate for cancer therapy

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-39 typically involves multiple steps, including the formation of key intermediates and their subsequent modification. The process often starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antitumor activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

化学反应分析

Types of Reactions: Antitumor agent-39 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.

Major Products Formed:

科学研究应用

Antitumor agent-39 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

作用机制

The mechanism of action of antitumor agent-39 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the disruption of cellular processes, including DNA replication and repair, ultimately resulting in cell death. The compound also modulates signaling pathways that regulate apoptosis, further enhancing its antitumor effects.

相似化合物的比较

    Paclitaxel: A well-known antitumor agent that stabilizes microtubules and inhibits cell division.

    Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

    Cisplatin: A platinum-based compound that forms DNA crosslinks and induces apoptosis.

Uniqueness of Antitumor Agent-39: this compound is unique due to its specific molecular targets and the pathways it modulates Unlike paclitaxel, which primarily affects microtubules, or doxorubicin, which intercalates DNA, this compound has a broader range of targets and mechanisms of action

属性

分子式

C40H69N5O7

分子量

732.0 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C40H69N5O7/c1-13-27(6)36(44(10)40(50)34(25(2)3)42-39(49)35(26(4)5)43(8)9)32(51-11)23-33(47)45-21-17-20-31(45)37(52-12)28(7)38(48)41-30(24-46)22-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-32,34-37,46H,13,17,20-24H2,1-12H3,(H,41,48)(H,42,49)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1

InChI 键

ZWDOBCKAQFWCPH-UUFHNPECSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。